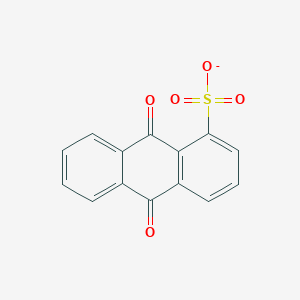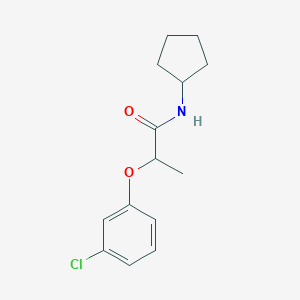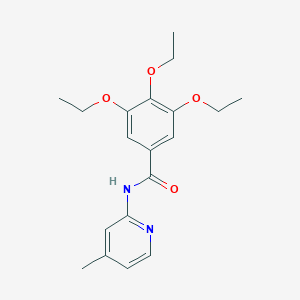
Anthraquinone sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthraquinone sulfonate is a chemical compound that has been widely studied for its potential therapeutic applications. It is a sulfonated derivative of anthraquinone, a naturally occurring organic compound found in many plants. Anthraquinone sulfonate has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Applications De Recherche Scientifique
Anthraquinone sulfonate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer effects by inducing apoptosis in cancer cells. In addition, anthraquinone sulfonate has been shown to have anti-bacterial effects by inhibiting the growth of certain bacteria.
Mécanisme D'action
The mechanism of action of anthraquinone sulfonate is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors. It has been suggested that anthraquinone sulfonate may inhibit the activity of certain enzymes involved in inflammation and cancer progression. It may also interact with receptors on the surface of cells, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Anthraquinone sulfonate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It also induces apoptosis in cancer cells by activating caspase enzymes. In addition, anthraquinone sulfonate has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using anthraquinone sulfonate in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation, cancer progression, and bacterial growth. However, one of the limitations of using anthraquinone sulfonate is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on anthraquinone sulfonate. One area of interest is the development of novel therapeutic agents based on anthraquinone sulfonate. It may also be used in combination with other drugs to enhance their therapeutic effects. In addition, further studies are needed to fully understand the mechanisms of action of anthraquinone sulfonate and its potential toxicity.
Méthodes De Synthèse
Anthraquinone sulfonate can be synthesized by sulfonation of anthraquinone with sulfuric acid. The reaction takes place under acidic conditions and yields a mixture of sulfonated products. The mixture can be separated by chromatography to obtain pure anthraquinone sulfonate.
Propriétés
IUPAC Name |
9,10-dioxoanthracene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19/h1-7H,(H,17,18,19)/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJIPIAHCFBEPI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7O5S- |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthraquinone sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)




![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)



